N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzene-1-sulfonamide
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Overview
Description
N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This specific compound is characterized by its unique structure, which includes a cyclohexyl group, an ethyl group, and a tetramethylbenzene sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzene-1-sulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with N-cyclohexyl-N-ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems can help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted sulfonamides
Scientific Research Applications
N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-ethylbenzene-1-sulfonamide
- N-cyclohexyl-N-methyl-2,3,5,6-tetramethylbenzene-1-sulfonamide
- N-cyclohexyl-N-ethyl-4-methylbenzene-1-sulfonamide
Uniqueness
N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzene-1-sulfonamide is unique due to the presence of the tetramethylbenzene moiety, which provides steric hindrance and influences the compound’s reactivity and biological activity. This structural feature distinguishes it from other sulfonamides and contributes to its specific applications and properties.
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2S/c1-6-19(17-10-8-7-9-11-17)22(20,21)18-15(4)13(2)12-14(3)16(18)5/h12,17H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQXMECZRMNBBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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